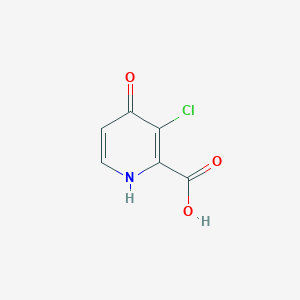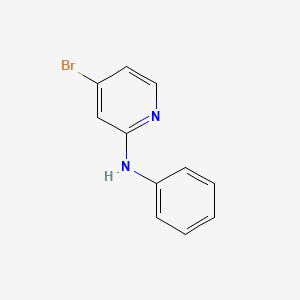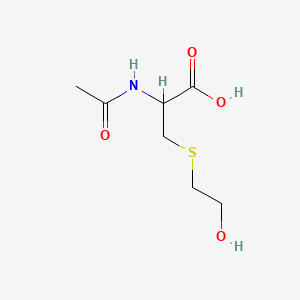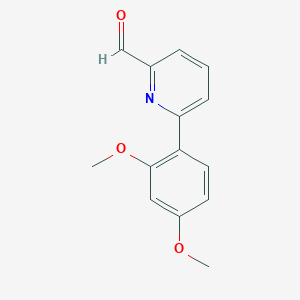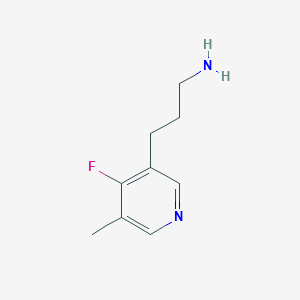
Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 4th position, an aminoethyl group at the 6th position, and a methyl ester group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate typically involves the following steps:
Aminoethylation: The aminoethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the brominated pyridine with ethylenediamine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2nd position with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines, alkoxides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: De-brominated pyridine derivatives
Substitution: Thiolated, aminated, or alkoxylated pyridine derivatives
科学的研究の応用
Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
作用機序
The mechanism of action of Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the aminoethyl group allows for potential interactions with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding.
類似化合物との比較
Similar Compounds
- Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate
- Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate
- Methyl 6-(2-aminoethyl)-4-iodopyridine-2-carboxylate
Uniqueness
Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding This can influence the compound’s reactivity and binding affinity in biological systems
特性
分子式 |
C9H11BrN2O2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)8-5-6(10)4-7(12-8)2-3-11/h4-5H,2-3,11H2,1H3 |
InChIキー |
KYQLJQJXNNIIPH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)CCN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)
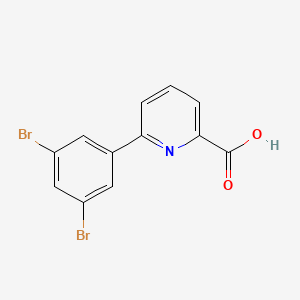
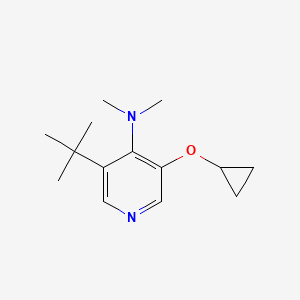
![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)
